molecular formula C16H23N3O2 B6799640 (1S,2R,4R)-N-methyl-N-[(2-propan-2-ylpyrimidin-5-yl)methyl]-7-oxabicyclo[2.2.1]heptane-2-carboxamide

(1S,2R,4R)-N-methyl-N-[(2-propan-2-ylpyrimidin-5-yl)methyl]-7-oxabicyclo[2.2.1]heptane-2-carboxamide

Cat. No.: B6799640
M. Wt: 289.37 g/mol
InChI Key: HEPATRVOYMVTGZ-MCIONIFRSA-N
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Description

(1S,2R,4R)-N-methyl-N-[(2-propan-2-ylpyrimidin-5-yl)methyl]-7-oxabicyclo[221]heptane-2-carboxamide is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,4R)-N-methyl-N-[(2-propan-2-ylpyrimidin-5-yl)methyl]-7-oxabicyclo[2.2.1]heptane-2-carboxamide typically involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. Common synthetic routes may include:

    Formation of the bicyclic core: This can be achieved through cycloaddition reactions or intramolecular cyclization.

    Functionalization: Introduction of the pyrimidinyl and carboxamide groups through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(1S,2R,4R)-N-methyl-N-[(2-propan-2-ylpyrimidin-5-yl)methyl]-7-oxabicyclo[2.2.1]heptane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, (1S,2R,4R)-N-methyl-N-[(2-propan-2-ylpyrimidin-5-yl)methyl]-7-oxabicyclo[2.2.1]heptane-2-carboxamide may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets may make it a candidate for drug development.

Industry

In industrial applications, this compound may be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of (1S,2R,4R)-N-methyl-N-[(2-propan-2-ylpyrimidin-5-yl)methyl]-7-oxabicyclo[2.2.1]heptane-2-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1S,2R,4R)-N-methyl-N-[(2-propan-2-ylpyrimidin-5-yl)methyl]-7-oxabicyclo[2.2.1]heptane-2-carboxamide can be compared with other bicyclic compounds and pyrimidine derivatives.
  • Similar compounds may include other oxabicycloheptane derivatives or pyrimidinyl carboxamides.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(1S,2R,4R)-N-methyl-N-[(2-propan-2-ylpyrimidin-5-yl)methyl]-7-oxabicyclo[2.2.1]heptane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-10(2)15-17-7-11(8-18-15)9-19(3)16(20)13-6-12-4-5-14(13)21-12/h7-8,10,12-14H,4-6,9H2,1-3H3/t12-,13-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEPATRVOYMVTGZ-MCIONIFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(C=N1)CN(C)C(=O)C2CC3CCC2O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NC=C(C=N1)CN(C)C(=O)[C@@H]2C[C@H]3CC[C@@H]2O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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